molecular formula C12H18O B14160401 2-(5-Isopropyl-2-methylphenyl)ethanol CAS No. 4389-64-4

2-(5-Isopropyl-2-methylphenyl)ethanol

Cat. No.: B14160401
CAS No.: 4389-64-4
M. Wt: 178.27 g/mol
InChI Key: ROEYRLSDTVQQEG-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-2-methylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a derivative of thymol, a monoterpene phenol found in the essential oils of various plants such as thyme. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenyl)ethanol typically involves the alkylation of thymol. One common method is the reaction of thymol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: The major products include 2-(5-Isopropyl-2-methylphenyl)acetaldehyde or 2-(5-Isopropyl-2-methylphenyl)acetone.

    Reduction: The major product is 2-(5-Isopropyl-2-methylphenyl)ethane.

    Substitution: The major products include 2-(5-Isopropyl-2-methylphenyl)ethyl chloride or 2-(5-Isopropyl-2-methylphenyl)ethylamine.

Scientific Research Applications

2-(5-Isopropyl-2-methylphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is being conducted on its potential use as an anti-inflammatory and analgesic agent.

    Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methylphenyl)ethanol involves its interaction with cellular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thymol: 2-Isopropyl-5-methylphenol, a precursor to 2-(5-Isopropyl-2-methylphenyl)ethanol.

    Carvacrol: 2-Methyl-5-isopropylphenol, an isomer of thymol with similar properties.

    Menthol: 2-Isopropyl-5-methylcyclohexanol, a compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

4389-64-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9,13H,6-7H2,1-3H3

InChI Key

ROEYRLSDTVQQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CCO

Origin of Product

United States

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